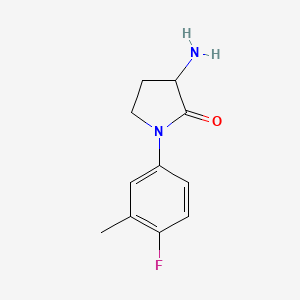
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one, also known as 4F-3-methyl-α-PVP or MFPVP, is a synthetic cathinone . Synthetic cathinones are a group of drugs known for their stimulant effects . This compound was first detected in Sweden in April 2020 and later in the USA .
Molecular Structure Analysis
The molecular structure of this compound is characterized by various instrumental analytical methods. These include electrospray ionization mass spectrometry, high-resolution mass spectrometry, gas chromatography–mass spectrometry, infrared spectroscopy, X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Development
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one and its derivatives play a crucial role in the synthesis of various compounds. For instance, it acts as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis process includes steps like asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Furthermore, the synthesis of various medicinal molecules with improved biological activity involves introducing different substituents into the nucleus of pyrrolidin-2-ones, highlighting its versatility in drug development (Rubtsova, Bobyleva, Lezhnina, Polikarpova, Rozhkova, & Gein, 2020).
Structural and Molecular Studies
The compound's derivatives also contribute to understanding molecular structures and interactions. For example, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one offers insights into molecular conformations and supermolecular assembly, crucial for designing more efficient drugs (Sharma, Sapnakumari, Narayana, Sarojini, Gupta, & Kant, 2013).
Application in Kinase Inhibition
Compounds derived from this compound have been studied for their potential in inhibiting kinases, which is significant in cancer treatment. For example, derivatives involving Aurora kinase inhibition show promise in this field (ヘンリー,ジェームズ, 2006).
Contribution to Influenza Research
Another application is in the synthesis of inhibitors for influenza neuraminidase. The development of potent inhibitors like A-192558 demonstrates the role of pyrrolidin-2-one derivatives in creating antiviral drugs (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Enhancement of Molecular Properties
The modification of proline with hydroxylation and fluorination, as seen in 3-fluoro-4-hydroxyprolines derived from pyrrolidine structures, affects molecular recognition and can be used for targeted protein degradation, demonstrating its potential in drug design and discovery (Testa, Lucas, Castro, Chan, Wright, Runcie, Gadd, Harrison, Ko, Fletcher, & Ciulli, 2018).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one are currently unknown. The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to interact with a variety of targets, depending on their specific structure .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Many pyrrolidine derivatives have been found to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
Pyrrolidine derivatives are often well-absorbed and distributed throughout the body . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
Many pyrrolidine derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific structure and target .
Propiedades
IUPAC Name |
3-amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKFAJWFNHNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
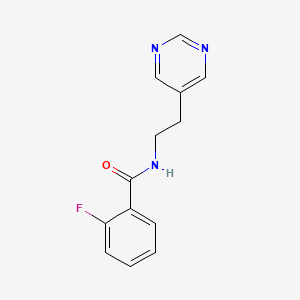
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)

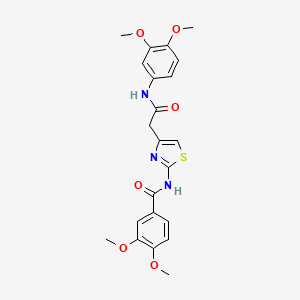
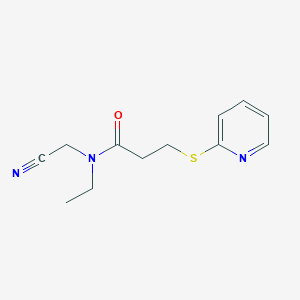


![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)

![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
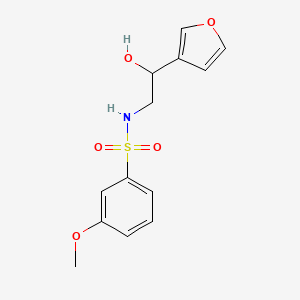
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)